Cas no 17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol)

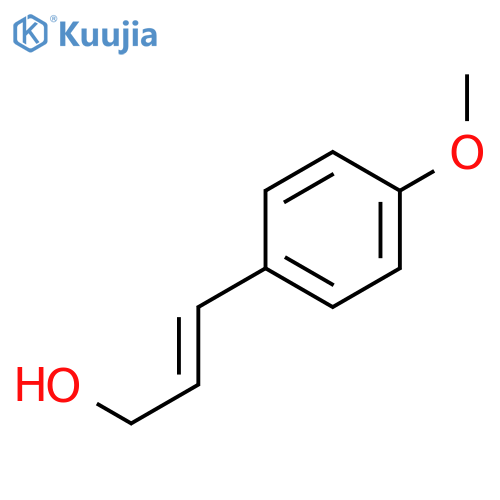

17581-85-0 structure

商品名:3-(4-Methoxyphenyl)-2-propen-1-ol

3-(4-Methoxyphenyl)-2-propen-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-Methoxyphenyl)prop-2-en-1-ol

- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol

- 3-(4-Methoxyphenyl)-2-propen-1-ol

- 3-(4-Methoxy-phenyl)-2-phenyl-3H-chinazolin-4-on

- 3-(4-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one

- 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one

- 3-(4-methoxyphenyl)-prop-2-en-1-ol

- 4-methoxycinnamyl alcohol

- 4-methoxy-cinnamyl alcohol

- 4-Methoxy-zimtalkohol

- AC1LEA5D

- allylic alcohol for 1a

- CTK1B5337

- HMS2762L08

- Oprea1_564644

- p-methoxycinnamyl alcohol

- STK286985

- STOCK2S-00500

- CID 95641

- DTXSID901025775

- NYICIIFSBJOBKE-UHFFFAOYSA-N

- AKOS026730685

- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-

- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-

- 53484-50-7

- p-Methoxy coumaryl alcohol

- CHEMBL4170861

- E76062

- J-501927

- FSK5U9XVC3

- SCHEMBL1278753

- 7Z-0200

- 2-Propen-1-ol, 3-(p-methoxyphenyl)-

- trans-4-Methoxycinnamyl alcohol

- BRN 1859288

- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol

- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol

- NSC 26455

- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol

- AKOS005071069

- 17581-85-0

- NSC-26455

- SCHEMBL1278751

- NSC26455

- (E)-4-Methoxycinnamyl alcohol

- DTXSID401283792

- 4-methoxy cinnamyl alcohol

- 4-06-00-06333 (Beilstein Handbook Reference)

- MFCD00182606

- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)

- 2-Propen-1-ol, 3-(4-methoxyphenyl)-

- CHEBI:192128

- NYICIIFSBJOBKE-NSCUHMNNSA-N

- ghl.PD_Mitscher_leg0.196

- 3'-Hydroxyanethole

- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol

- EN300-1246898

- CS-0318412

- (E)-p-Methoxycinnamyl alcohol

- bmse010146

- 3-(p-Methoxyphenyl)-2-Propen-1-ol

- 4-METHOXYCINNAMYLALCOHOL

-

- MDL: MFCD00182606

- インチ: InChI=1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3

- InChIKey: NYICIIFSBJOBKE-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C=CCO

計算された属性

- せいみつぶんしりょう: 164.08376

- どういたいしつりょう: 164.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.08

- ゆうかいてん: 76-78°

- PSA: 29.46

3-(4-Methoxyphenyl)-2-propen-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR33196-250mg |

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ol |

17581-85-0 | 95% | 250mg |

£125.00 | 2023-09-02 | |

| Ambeed | A660765-100mg |

3-(4-Methoxyphenyl)prop-2-en-1-ol |

17581-85-0 | 95% | 100mg |

$64.0 | 2024-07-21 | |

| TRC | M223240-50mg |

3-(4-Methoxyphenyl)-2-propen-1-ol |

17581-85-0 | 50mg |

$ 173.00 | 2023-09-07 | ||

| abcr | AB256753-250 mg |

3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |

17581-85-0 | 95% | 250mg |

€205.60 | 2023-06-22 | |

| eNovation Chemicals LLC | Y1212405-5g |

3-(4-Methoxyphenyl)prop-2-en-1-ol |

17581-85-0 | 95% | 5g |

$1000 | 2024-07-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-500mg |

3-(4-Methoxyphenyl)-2-propen-1-ol |

17581-85-0 | >95% | 500mg |

2941CNY | 2021-05-07 | |

| abcr | AB256753-250mg |

3-(4-Methoxyphenyl)-2-propen-1-ol, 95%; . |

17581-85-0 | 95% | 250mg |

€213.00 | 2025-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC090-1g |

3-(4-methoxyphenyl)prop-2-en-1-ol |

17581-85-0 | 95% | 1g |

¥1696.0 | 2024-04-23 | |

| A2B Chem LLC | AA94711-1g |

3-(4-Methoxyphenyl)-2-propen-1-ol |

17581-85-0 | 95% | 1g |

$182.00 | 2024-04-20 | |

| 1PlusChem | 1P0021P3-250mg |

2-Propen-1-ol, 3-(4-methoxyphenyl)- |

17581-85-0 | 95% | 250mg |

$86.00 | 2024-06-19 |

3-(4-Methoxyphenyl)-2-propen-1-ol 関連文献

-

Camille Pierry,Dominique Cahard,Samuel Couve-Bonnaire,Xavier Pannecoucke Org. Biomol. Chem. 2011 9 2378

17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol) 関連製品

- 104-46-1(Anethole)

- 4705-34-4(4,4'-Dimethoxystilbene (~90%))

- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)

- 1142-15-0(4-Methoxystilbene)

- 15638-14-9(4,4'-Dimethoxystilbene)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17581-85-0)3-(4-Methoxyphenyl)-2-propen-1-ol

清らかである:99%/99%

はかる:1g/5g

価格 ($):223.0/764.0